molecular formula C7H4BrFN2S B1373259 2-Bromo-5-fluoro-4-thiocyanatoaniline CAS No. 1133115-25-9

2-Bromo-5-fluoro-4-thiocyanatoaniline

Cat. No. B1373259
M. Wt: 247.09 g/mol
InChI Key: GWNBVAIZLOCOPQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H4BrFN2S . It has a molecular weight of 247.09 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-4-thiocyanatoaniline consists of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . The InChI representation of the molecule is InChI=1S/C7H4BrFN2S/c8-4-1-7 (12-3-10)5 (9)2-6 (4)11/h1-2H,11H2 . The compound’s canonical SMILES representation is C1=C (C (=CC (=C1F)SC#N)Br)N .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 75.1 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 245.92626 g/mol . The compound has a complexity of 205 .

Scientific Research Applications

Synthesis and Biological Activity

Chemical Synthesis and Derivatives

  • Synthesis of Fluorinated Benzothiazolo Imidazole Compounds : The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole, related to 2-Bromo-5-fluoro-4-thiocyanatoaniline, led to compounds showing promising antimicrobial activity (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • Synthesis of Quinoline Derivatives : The synthesis of 2‐Bromo‐4‐fluoroaniline, a related compound, was used as a building block for synthesizing various quinoline systems with significant antibacterial activities against gram-positive and gram-negative bacteria (Abdel‐Wadood, Abdel-Monem, Fahmy, & Geies, 2014).

Other Applications

  • Metabolism Studies : Research into the metabolism of halogenated anilines, such as 2-Bromo-4-methylaniline, provides insights into the metabolic pathways and potential toxicity of related compounds like 2-Bromo-5-fluoro-4-thiocyanatoaniline (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).

  • Thiocyanation and Halogenation Studies : The study of thiocyanation and halogenation reactions, including the synthesis of thiocyanate and bromo derivatives, is relevant to understanding the chemical properties and potential applications of 2-Bromo-5-fluoro-4-thiocyanatoaniline (Saldabol, Popelis, & Slavinska, 2002).

Safety And Hazards

2-Bromo-5-fluoro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water while removing contaminated clothing and shoes . If the compound is inhaled, the victim should be moved to fresh air . If the compound is ingested, the mouth should be rinsed with water .

properties

IUPAC Name

(4-amino-5-bromo-2-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-4-1-7(12-3-10)5(9)2-6(4)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNBVAIZLOCOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)SC#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674925
Record name 4-Amino-5-bromo-2-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-thiocyanatoaniline

CAS RN

1133115-25-9
Record name 4-Amino-5-bromo-2-fluorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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